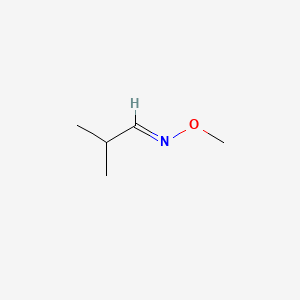

2-Methylpropanal O-methyloxime

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-methylpropanal O-methyloxime is an oxime O-ether that is 2-methylpropan-1-imine substituted by a methoxy group at the nitrogen atom. It derives from a 2-methylpropanal oxime.

科学研究应用

Medicinal Chemistry

2-Methylpropanal O-methyloxime has been investigated for its biological activities, particularly as a potential therapeutic agent. Oximes, in general, have been recognized for their roles in drug design due to their ability to act as enzyme inhibitors.

- Anticancer Activity : Research indicates that oxime derivatives can inhibit protein kinases involved in tumorigenesis. For instance, oxime modifications have been shown to enhance the activity of compounds targeting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression .

- Antimicrobial Properties : Oximes have demonstrated significant antibacterial activity. Studies have reported that oxime derivatives can serve as effective antimicrobial agents against various pathogens, including those responsible for tuberculosis .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations:

- Reactivity with Nucleophiles and Electrophiles : The compound's oxime functional group makes it a versatile reactant in nucleophilic addition reactions. This property is exploited to create new compounds with potential biological activity .

- Synthesis of Other Oximes : this compound can be used as a precursor for synthesizing other oxime derivatives, which can exhibit enhanced pharmacological properties .

Agricultural Research

Recent studies have highlighted the role of this compound in plant biology:

- Plant Volatile Production : Research indicates that this compound may influence the production of plant volatiles that attract natural predators of pests, thereby enhancing pest management strategies in agriculture .

- Biosynthesis Intermediates : Oximes have been identified as intermediates in various biosynthetic pathways within plants, contributing to growth and developmental processes .

Case Study 1: Anticancer Activity

A study explored the efficacy of various oxime derivatives against human cancer cell lines. The results indicated that this compound exhibited significant inhibition of cell proliferation in pancreatic ductal adenocarcinoma cells when administered at specific dosages .

Case Study 2: Agricultural Benefits

Research conducted on mycorrhizal plants showed that the presence of this compound correlated with increased attraction of natural predators to spider mites. This suggests potential applications in sustainable agriculture practices aimed at pest control .

化学反应分析

Hydrolysis to Parent Carbonyl Compound

O-methyloximes can undergo hydrolysis under acidic or enzymatic conditions to regenerate the parent carbonyl compound (isobutyraldehyde) .

Reaction Pathway:

2 Methylpropanal O methyloxime+H OH or enzymes2 Methylpropanal+NH OCH

Key Observations:

-

Conditions : Acidic hydrolysis (e.g., HCl) or enzymatic cleavage.

-

Applications : Used in protective group strategies for aldehydes in organic synthesis .

Reduction to Amines

While not directly documented for this compound, oximes generally reduce to amines under catalytic hydrogenation or with reagents like LiAlH₄. The O-methyl group may alter reactivity, potentially yielding N-methoxy amines .

Theoretical Reaction:

2 Methylpropanal O methyloximeH catalystN methoxy 2 methylpropan 1 amine

Challenges : Steric hindrance from the methoxy group may reduce reaction efficiency.

Participation in Multicomponent Reactions

Though not explicitly reported for this compound, structurally similar O-methyloximes participate in Ag-catalyzed three-component reactions with selenium and boronic acids to form selenated heterocycles .

Hypothetical Application:

2 Methylpropanal O methyloxime+Se+ArB OH Ag catalystSelenated Isoxazole Derivative

Potential Utility : Synthesis of selenium-containing pharmaceuticals or materials.

Comparative Reaction Table

Key Research Findings

-

Enzymatic Specificity : The O-methyltransferase exhibits high specificity for isobutyraldoxime, avoiding off-target methylation .

-

Synthetic Flexibility : Alkylation methods using methyl iodide are scalable and compatible with diverse oxime substrates .

-

Stability : The O-methyl group enhances hydrolytic stability compared to unsubstituted oximes, making it useful in prolonged reactions .

属性

CAS 编号 |

72705-01-2 |

|---|---|

分子式 |

C5H11NO |

分子量 |

101.15 g/mol |

IUPAC 名称 |

(E)-N-methoxy-2-methylpropan-1-imine |

InChI |

InChI=1S/C5H11NO/c1-5(2)4-6-7-3/h4-5H,1-3H3/b6-4+ |

InChI 键 |

BWDHKWDASNPZLC-GQCTYLIASA-N |

SMILES |

CC(C)C=NOC |

手性 SMILES |

CC(C)/C=N/OC |

规范 SMILES |

CC(C)C=NOC |

同义词 |

isobutyraldoxime O-methyl ether |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。